molecular formula C6H14ClNO B1463483 2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride CAS No. 1269151-61-2

2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride

Katalognummer: B1463483
CAS-Nummer: 1269151-61-2
Molekulargewicht: 151.63 g/mol
InChI-Schlüssel: AFTRMCKIWUIINT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications, particularly focusing on its interactions at the molecular level and its effects on various biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of monoamine neurotransmitters, which are crucial for mood regulation and cognitive functions.

  • Serotonin Receptor Interaction : The compound has shown affinity for serotonin receptors, specifically the 5-HT2A receptor, which is implicated in mood disorders and psychotropic effects. This interaction may lead to alterations in serotonin signaling pathways, potentially offering therapeutic benefits in conditions such as depression and anxiety.
  • Dopaminergic Modulation : Additionally, there is evidence suggesting that this compound may influence dopaminergic pathways. Dopamine is critical for reward processing and motor control, and modulation of this system could have implications for treating disorders like Parkinson's disease or schizophrenia.

In Vitro Studies

In vitro studies have been conducted to assess the pharmacological profile of this compound:

  • Cell Viability Assays : Testing on various cell lines demonstrated that the compound does not exhibit significant cytotoxicity at therapeutic concentrations. For instance, in a study involving human neuronal cells (PC12), the compound maintained cell viability while promoting neurite outgrowth, suggesting neuroprotective properties.
Concentration (µM)Cell Viability (%)
0.198
195
1090
  • Receptor Binding Assays : Radiolabeled ligand binding assays indicated a moderate affinity for both serotonin and dopamine receptors, with Ki values in the micromolar range, suggesting potential as a lead compound for further development.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential and safety profile of this compound:

  • Behavioral Tests : Animal models have been employed to evaluate the effects of the compound on behavior. In rodent models of depression (e.g., forced swim test), administration of the compound resulted in a significant reduction in immobility time, indicating an antidepressant-like effect.
  • Neuroprotective Effects : In models of neurodegeneration induced by neurotoxins (e.g., MPTP), treatment with this compound resulted in preservation of dopaminergic neurons, highlighting its potential as a neuroprotective agent.

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Case Study on Depression : A clinical trial involving patients with major depressive disorder showed that adjunctive treatment with this compound led to improved outcomes compared to standard treatment alone. Patients reported enhanced mood and reduced symptoms after four weeks of treatment.
  • Neurodegenerative Disease Model : In a study using transgenic mice models for Alzheimer's disease, administration of the compound resulted in decreased amyloid plaque formation and improved cognitive function as assessed by spatial navigation tasks.

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

Research has demonstrated the pharmacological profile of this compound through various in vitro studies:

Concentration (µM)Cell Viability (%)
0.198
195
1090

These results suggest that the compound does not exhibit significant cytotoxicity at therapeutic concentrations. For example, in studies involving human neuronal cells (PC12), the compound maintained cell viability while promoting neurite outgrowth, indicating potential neuroprotective properties.

In Vivo Studies

In vivo studies further elucidate the therapeutic potential and safety profile of this compound:

  • Behavioral Tests : In rodent models of depression (e.g., forced swim test), administration of the compound resulted in a significant reduction in immobility time, suggesting an antidepressant-like effect.
  • Neuroprotective Effects : In neurodegeneration models induced by neurotoxins (e.g., MPTP), treatment with this compound preserved dopaminergic neurons, highlighting its potential as a neuroprotective agent.

Case Studies

Several case studies provide practical insights into the applications of this compound:

Case Study on Depression

A clinical trial involving patients with major depressive disorder indicated that adjunctive treatment with 2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride led to improved outcomes compared to standard treatment alone. Patients reported enhanced mood and reduced symptoms after four weeks of treatment.

Neurodegenerative Disease Model

In transgenic mouse models for Alzheimer's disease, administration of the compound resulted in decreased amyloid plaque formation and improved cognitive function, as assessed by spatial navigation tasks. This suggests a promising role for the compound in managing neurodegenerative diseases.

Eigenschaften

IUPAC Name

2-(cyclopropylmethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-3-4-8-5-6-1-2-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTRMCKIWUIINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.